2,4-Difluoro-6-bromophenylboronic acid pinacol ester
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Overview
Description
2,4-Difluoro-6-bromophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BBrF2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-bromophenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-bromophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-bromophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Bases: Often used to neutralize acidic by-products and drive the reaction to completion.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Scientific Research Applications
2,4-Difluoro-6-bromophenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for 2,4-Difluoro-6-bromophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic Acid Pinacol Ester: Similar structure but lacks the difluoro groups.
2,4-Difluorophenylboronic Acid Pinacol Ester: Similar structure but lacks the bromine atom.
Uniqueness
2,4-Difluoro-6-bromophenylboronic acid pinacol ester is unique due to the presence of both bromine and difluoro groups, which enhance its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-(2-bromo-4,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(15)6-9(10)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQCQPVCFSRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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